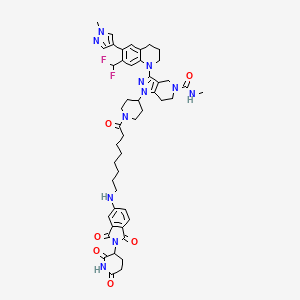![molecular formula C41H43ClN6O8S B8201670 5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S65487 (sulfate), also known as VOB560 sulfate, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a member of the BCL-2 gene family, which encodes proteins that regulate apoptosis, or programmed cell death. Overexpression of BCL-2 is associated with various cancers, including lymphoma and leukemia, making it a significant target for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
S65487 (sulfate) is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:
- Formation of the core structure through a multi-step organic synthesis process.
- Functionalization of the core structure to introduce specific functional groups that enhance its binding affinity and selectivity for BCL-2.
- Conversion of the final product into its sulfate form to improve its solubility and stability .
Industrial Production Methods
Industrial production of S65487 (sulfate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions, such as temperature, pressure, and solvent, to maximize yield.
- Purification of the final product through techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
S65487 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of S65487 (sulfate) with modified functional groups that can enhance its biological activity and selectivity .
Scientific Research Applications
S65487 (sulfate) has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the BCL-2 protein and its role in apoptosis.
Biology: Employed in research to understand the mechanisms of cell death and survival.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress BCL-2, such as lymphoma and leukemia.
Industry: Utilized in the development of new anti-cancer drugs and therapies
Mechanism of Action
S65487 (sulfate) exerts its effects by binding to the BH3 hydrophobic groove of the BCL-2 protein. This binding inhibits the anti-apoptotic function of BCL-2, leading to the induction of apoptosis in cancer cells. The compound is particularly effective against BCL-2-dependent tumors and has shown activity against BCL-2 mutations that confer resistance to other inhibitors .
Comparison with Similar Compounds
Similar Compounds
Venetoclax (Venclexta™): Another BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
S55746: A precursor to S65487 with similar inhibitory properties but different binding characteristics.
S64315 (MIK665): An MCL-1-specific inhibitor used in combination with S65487 for enhanced anti-cancer activity .
Uniqueness of S65487 (sulfate)
S65487 (sulfate) is unique due to its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells with BCL-2 mutations. Its sulfate form enhances its solubility and stability, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZYXMNPRHARH-WAQYZQTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43ClN6O8S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

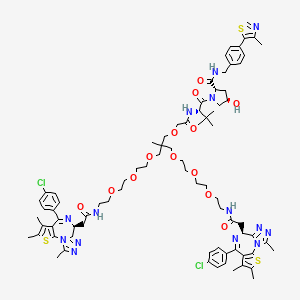
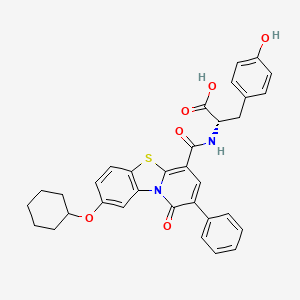
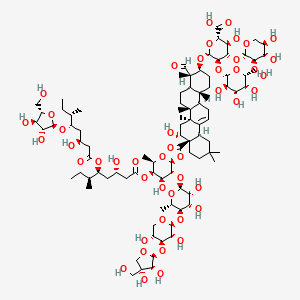
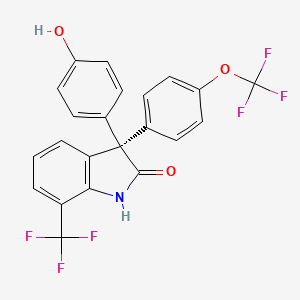
![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)

![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)
